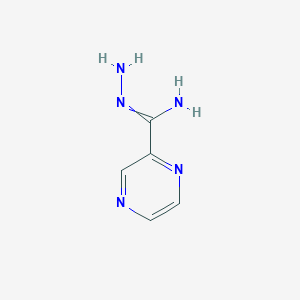

N'-aminopirazina-2-carboximidamida

Descripción general

Descripción

N’-aminopyrazine-2-carboximidamide is a chemical compound belonging to the pyrazine family Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4

Aplicaciones Científicas De Investigación

N’-aminopyrazine-2-carboximidamide has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential antimicrobial, antifungal, and anticancer properties.

Material Science: The compound can be used as a building block for the synthesis of novel materials with unique properties, such as metal-organic frameworks.

Biological Research: It is used in the study of enzyme inhibitors and other biological targets, contributing to the understanding of biochemical pathways and mechanisms.

Mecanismo De Acción

Target of Action

N’-aminopyrazine-2-carboximidamide primarily targets the Prolyl-tRNA synthetase (ProRS) . ProRS is an enzyme that plays a crucial role in protein synthesis by attaching the correct amino acid to its corresponding tRNA molecule. This process is essential for the accurate translation of genetic information into proteins.

Mode of Action

N’-aminopyrazine-2-carboximidamide interacts with its target, ProRS, by mimicking the interactions of the adenine core . This interaction inhibits the function of ProRS, thereby disrupting protein synthesis within the cell .

Biochemical Pathways

The inhibition of ProRS affects the protein synthesis pathway, leading to a disruption in the production of essential proteins. This disruption can lead to a variety of downstream effects, including impaired cell growth and function, ultimately leading to cell death .

Result of Action

The molecular effect of N’-aminopyrazine-2-carboximidamide’s action is the inhibition of ProRS, which leads to disrupted protein synthesis . On a cellular level, this disruption can lead to impaired cell function and growth, ultimately leading to cell death .

Análisis Bioquímico

Biochemical Properties

N’-aminopyrazine-2-carboximidamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as enoyl-ACP reductase, which is involved in fatty acid synthesis. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity. Additionally, N’-aminopyrazine-2-carboximidamide has shown antimicrobial properties, making it a potential candidate for the development of new antimicrobial agents .

Cellular Effects

The effects of N’-aminopyrazine-2-carboximidamide on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the growth of Mycobacterium tuberculosis by interfering with the bacterial cell wall synthesis. In eukaryotic cells, N’-aminopyrazine-2-carboximidamide can modulate gene expression by binding to specific transcription factors, thereby altering the transcriptional activity of target genes .

Molecular Mechanism

At the molecular level, N’-aminopyrazine-2-carboximidamide exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules such as enzymes and proteins. For example, it binds to enoyl-ACP reductase, inhibiting its activity and thereby disrupting fatty acid synthesis. Additionally, N’-aminopyrazine-2-carboximidamide can act as an enzyme inhibitor or activator, depending on the specific biochemical context. Changes in gene expression are also observed, as the compound can interact with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N’-aminopyrazine-2-carboximidamide have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that N’-aminopyrazine-2-carboximidamide can have sustained effects on cellular function, including prolonged inhibition of bacterial growth and modulation of gene expression in eukaryotic cells .

Dosage Effects in Animal Models

The effects of N’-aminopyrazine-2-carboximidamide vary with different dosages in animal models. At lower doses, the compound has been shown to have antimicrobial and gene-modulatory effects without significant toxicity. At higher doses, toxic or adverse effects may be observed, including cytotoxicity and disruption of normal cellular processes. Threshold effects have been identified, indicating the importance of optimizing dosage to achieve desired therapeutic outcomes while minimizing adverse effects .

Metabolic Pathways

N’-aminopyrazine-2-carboximidamide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It has been shown to affect metabolic flux and metabolite levels, particularly in pathways related to fatty acid synthesis and energy metabolism. The compound’s interactions with enzymes such as enoyl-ACP reductase highlight its role in modulating key metabolic processes .

Transport and Distribution

Within cells and tissues, N’-aminopyrazine-2-carboximidamide is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. For example, it may be actively transported into bacterial cells, where it exerts its antimicrobial effects. In eukaryotic cells, binding proteins may facilitate its distribution to target sites where it can modulate gene expression and cellular metabolism .

Subcellular Localization

The subcellular localization of N’-aminopyrazine-2-carboximidamide is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus to interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm to inhibit enzymes involved in metabolic processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N’-aminopyrazine-2-carboximidamide typically involves the reaction of pyrazine-2-carboxylic acid with ammonia or an amine under specific conditions. One common method includes the use of a dehydrating agent such as thionyl chloride to convert pyrazine-2-carboxylic acid to its corresponding acid chloride, followed by reaction with ammonia or an amine to yield the desired carboximidamide derivative.

Industrial Production Methods: Industrial production of N’-aminopyrazine-2-carboximidamide may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Análisis De Reacciones Químicas

Types of Reactions: N’-aminopyrazine-2-carboximidamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2-carboxamide derivatives, while substitution reactions can produce a wide range of substituted pyrazine compounds.

Comparación Con Compuestos Similares

- 3-aminopyrazine-2-carboxamide

- Pyrazinamide

- 3-acylaminopyrazine-2-carboxamide

Comparison: N’-aminopyrazine-2-carboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds like pyrazinamide, it may exhibit different levels of activity against various pathogens and different mechanisms of action. The presence of the amino group at the N’ position allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Actividad Biológica

N'-Aminopyrazine-2-carboximidamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

N'-Aminopyrazine-2-carboximidamide can be described by its chemical structure, which includes a pyrazine ring substituted with an amino group and a carboximidamide functional group. This unique structure contributes to its biological activity.

Antimicrobial Activity

Research has demonstrated that N'-aminopyrazine-2-carboximidamide exhibits significant antimicrobial properties. A study evaluated various derivatives of aminopyrazine-2-carboxamides, including N'-aminopyrazine-2-carboximidamide, against several pathogens.

Key Findings:

- Antimycobacterial Activity : The compound showed promising results against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 12.5 µg/mL, indicating strong activity against this pathogen .

- Antibacterial and Antifungal Activity : It was also effective against various bacterial strains and fungi, including Candida albicans and Trichophyton interdigitale, demonstrating broad-spectrum antimicrobial potential .

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| N'-Aminopyrazine-2-carboximidamide | M. tuberculosis H37Rv | 12.5 |

| Various derivatives | C. albicans | Varies |

| Various derivatives | T. interdigitale | Varies |

Cytotoxicity Studies

In addition to its antimicrobial properties, N'-aminopyrazine-2-carboximidamide has been evaluated for cytotoxic effects on cancer cell lines. In vitro studies indicated varying levels of cytotoxicity among different derivatives.

Research Insights:

- Cytotoxic Effects : The compound exhibited cytotoxicity in HepG2 liver cancer cells, although the extent varied among different derivatives tested . Notably, one derivative showed significant cytotoxicity, suggesting potential for further development in cancer therapeutics.

| Compound | Cell Line | Cytotoxicity Level |

|---|---|---|

| N'-Aminopyrazine-2-carboximidamide | HepG2 | Moderate |

| Other derivatives | Varies | Low to High |

The precise mechanisms by which N'-aminopyrazine-2-carboximidamide exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on structural activity relationships observed in related compounds.

Proposed Mechanisms:

- Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall synthesis, which may be applicable to N'-aminopyrazine-2-carboximidamide as well.

- Interference with Metabolic Pathways : The compound may inhibit key enzymes involved in metabolic pathways essential for microbial survival and proliferation.

Case Studies

Several case studies have highlighted the efficacy of aminopyrazine derivatives in clinical settings:

- Tuberculosis Treatment : A clinical study involving patients with multidrug-resistant tuberculosis demonstrated that aminopyrazine derivatives could enhance the effectiveness of existing treatments when used in combination therapy.

- Cancer Therapy : Preliminary clinical trials have suggested that compounds similar to N'-aminopyrazine-2-carboximidamide can be integrated into treatment regimens for specific types of cancer, particularly those resistant to conventional therapies.

Propiedades

IUPAC Name |

N'-aminopyrazine-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N5/c6-5(10-7)4-3-8-1-2-9-4/h1-3H,7H2,(H2,6,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNVGYAKLZAAYHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C(=NN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384149 | |

| Record name | N'-aminopyrazine-2-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18107-03-4 | |

| Record name | N'-aminopyrazine-2-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.